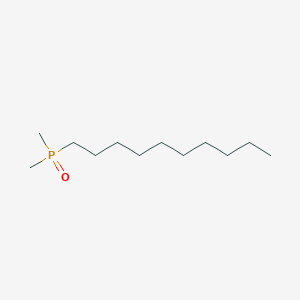

Decyl(Dimethyl)phosphine Oxide

Übersicht

Beschreibung

DECYL(DIMETHYL)PHOSPHINE OXIDE is an organophosphorus compound with the chemical formula C₁₂H₂₇OP. This compound is commonly used as a non-ionic detergent in various scientific applications .

Vorbereitungsmethoden

Die Synthese von DECYL(DIMETHYL)PHOSPHIN-OXID beinhaltet typischerweise die Reaktion von Decylbromid mit Dimethylphosphinoxid. Die Reaktion wird unter wasserfreien Bedingungen und in Gegenwart einer Base wie Natriumhydrid durchgeführt. Die Reaktion verläuft wie folgt:

[ \text{C}{10}\text{H}{21}\text{Br} + \text{(CH}3\text{)}2\text{P(O)H} \rightarrow \text{C}{10}\text{H}{21}\text{P(O)(CH}3\text{)}_2 + \text{HBr} ]

Industrielle Produktionsmethoden umfassen häufig ähnliche synthetische Wege, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten {_svg_2}.

Analyse Chemischer Reaktionen

DECYL(DIMETHYL)PHOSPHIN-OXID durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Phosphinoxide zu bilden.

Reduktion: Es kann reduziert werden, um Phosphine zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Phosphinoxidgruppe durch andere Nukleophile ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid zur Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion und Nukleophile wie Natriummethoxid zur Substitution . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

DECYL(DIMETHYL)PHOSPHIN-OXID hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als nichtionisches Detergens bei der Isolierung und Reinigung von Plasmid-DNA eingesetzt.

Medizin: Wird hinsichtlich seines potenziellen Einsatzes in Drug-Delivery-Systemen untersucht.

Industrie: Wird in der Formulierung von Reinigungsmitteln und Tensiden verwendet.

Wirkmechanismus

Der Wirkmechanismus von DECYL(DIMETHYL)PHOSPHIN-OXID beinhaltet seine Wechselwirkung mit Lipiddoppelschichten und Proteinen. Es wirkt als Detergens, stört die Lipiddoppelschicht und löst Membranproteine. Diese Eigenschaft macht es nützlich für das Studium membrangebundener Enzyme und Rezeptoren . Die molekularen Zielstrukturen umfassen verschiedene Membranproteine und Enzyme, und die beteiligten Pfade hängen mit der Solubilisierung und Stabilisierung dieser Proteine zusammen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Decyl(Dimethyl)phosphine Oxide is characterized by its amphiphilic nature, enabling it to interact effectively with both hydrophobic and hydrophilic environments. It primarily acts as a non-ionic detergent, facilitating the solubilization of membrane proteins and lipid bilayers. The compound targets the enzyme Amine oxidase [flavin-containing] A (MAO A), which is crucial for the oxidative deamination of neurotransmitters like serotonin. By inhibiting this enzyme, this compound can influence neurotransmitter metabolism, potentially impacting mood and behavior.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Chemistry

- Detergent for DNA Isolation : Utilized in the isolation and purification of plasmid DNA due to its effectiveness in solubilizing cellular membranes.

- Protein Purification : Employed as a detergent in protein crystallization processes, allowing for the study of membrane proteins.

Biology

- Membrane Protein Studies : Its ability to solubilize lipid bilayers makes it ideal for studying membrane proteins and their functions .

- Cellular Effects : Influences cellular processes such as gene expression and signaling pathways by modulating enzyme activities.

Medicine

- Drug Delivery Systems : Investigated for potential use in enhancing drug delivery mechanisms due to its ability to alter membrane permeability.

- Neuropharmacology : Shows promise in treating mood disorders by modulating serotonin levels through MAO A inhibition .

Industry

- Cleaning Agents : Incorporated into formulations for cleaning agents and surfactants due to its surfactant properties.

Case Study 1: Neuropharmacological Implications

Research indicates that this compound preferentially oxidizes serotonin, suggesting potential applications in treating mood disorders. This property is attributed to its interaction with MAO A, leading to altered neurotransmitter levels which could be beneficial in therapeutic contexts .

Case Study 2: Metabolic Stability

Studies have shown that incorporating phosphine oxide structures into drug designs can enhance metabolic stability. For instance, modifications to existing drugs have resulted in improved solubility and reduced lipophilicity while maintaining biological efficacy. This has implications for developing more effective pharmaceuticals .

Wirkmechanismus

The mechanism of action of DECYL(DIMETHYL)PHOSPHINE OXIDE involves its interaction with lipid bilayers and proteins. It acts as a detergent, disrupting the lipid bilayer and solubilizing membrane proteins. This property makes it useful in the study of membrane-bound enzymes and receptors . The molecular targets include various membrane proteins and enzymes, and the pathways involved are related to the solubilization and stabilization of these proteins.

Vergleich Mit ähnlichen Verbindungen

DECYL(DIMETHYL)PHOSPHIN-OXID kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Dimethylphosphinoxid: Eine verwandte Verbindung mit der Formel (CH₃)₂P(O)H, die ebenfalls als Reagenz in der organischen Synthese verwendet wird.

Diphenylphosphinoxid: Eine weitere verwandte Verbindung mit der Formel (C₆H₅)₂P(O)H, die in ähnlichen Anwendungen verwendet wird, jedoch unterschiedliche Löslichkeits- und Reaktivitätseigenschaften aufweist.

Die Einzigartigkeit von DECYL(DIMETHYL)PHOSPHIN-OXID liegt in seiner langen Alkylkette, die seine Detergenseigenschaften verstärkt und es besonders effektiv bei der Solubilisierung von Lipiddoppelschichten und Membranproteinen macht .

Biologische Aktivität

Decyl(dimethyl)phosphine oxide (DMPO), with the chemical formula C₁₂H₂₇OP, is an organophosphorus compound that has garnered attention for its biological activity, particularly in biochemical and pharmacological contexts. This article explores its mechanisms of action, effects on cellular processes, and potential applications in medicine.

Overview of this compound

- Chemical Structure : DMPO consists of a decanoyl group attached to a phosphorus atom, which is also bonded to two methyl groups and an oxygen atom, forming a phosphine oxide group. This configuration allows for diverse interactions due to its amphiphilic nature, making it suitable for various biochemical applications.

- CAS Number : 2190-95-6

Target Enzymes

DMPO primarily targets Amine oxidase [flavin-containing] A (MAO A) , an enzyme crucial for the oxidative deamination of neurotransmitters such as serotonin. The interaction with MAO A suggests that DMPO may influence neurotransmitter metabolism, potentially impacting mood and behavior.

Mode of Action

The compound acts as an inhibitor of MAO A, leading to altered levels of neurotransmitters in the brain. This inhibition can affect various biochemical pathways involving aromatic neurotransmitters, which are essential for normal neuronal function .

Cellular Effects

DMPO has been shown to influence several cellular processes:

- Cell Signaling : It modulates signaling pathways related to neurotransmitter activity.

- Gene Expression : Changes in enzyme activity can lead to alterations in gene expression profiles associated with neuronal health.

- Metabolism : It plays a role in the metabolism of biogenic amines, impacting both central and peripheral nervous systems .

Stability and Dosage Effects

Research indicates that DMPO is relatively stable under laboratory conditions; however, its effectiveness as a detergent may diminish over time or under extreme conditions. In animal models, low doses are generally well-tolerated without significant toxicity, while higher doses may exhibit varying effects depending on the context.

Interaction Studies

Studies have demonstrated that DMPO affects lipid membrane phase behavior and diffusion coefficients when combined with water. This interaction is critical for understanding how DMPO behaves in biological environments and could inform its therapeutic applications .

Comparative Analysis

The following table compares DMPO with similar compounds based on their chemical structure and biological activity:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethylphosphine Oxide | (CH₃)₂P(O)H | Simpler structure; lacks long hydrocarbon chains |

| Dodecyl Dimethyl Phosphine Oxide | C₁₄H₃₁OP | Longer hydrocarbon chain; distinct physical properties |

| Diphenylphosphine Oxide | (C₆H₅)₂P(O) | Aromatic groups; different reactivity |

| Decyl Dimethyl Phosphine Oxide | C₁₂H₂₇OP | Amphiphilic nature; potential neuropharmacological effects |

Case Studies

- Neuropharmacological Implications : Research has highlighted DMPO's role in preferentially oxidizing serotonin and other neuroactive amines. This property suggests potential applications in treating mood disorders by modulating serotonin levels .

- Metabolic Stability : Studies indicate that compounds similar to DMPO exhibit improved metabolic stability when incorporated into drug designs. For example, the incorporation of phosphine oxide structures into existing drugs has been shown to enhance solubility and reduce lipophilicity while maintaining biological efficacy .

Eigenschaften

IUPAC Name |

1-dimethylphosphoryldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVLCKASFMVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176309 | |

| Record name | Phosphine oxide, decyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-95-6 | |

| Record name | Dimethyldecyl phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl(dimethyl)phosphine oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphine oxide, decyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylphosphoryl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDECYL PHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ0G8CN4H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.